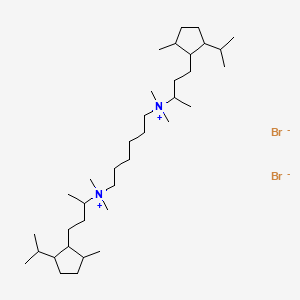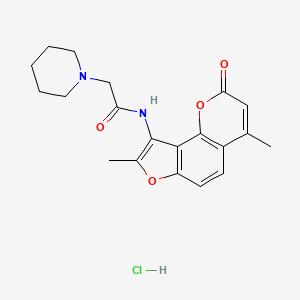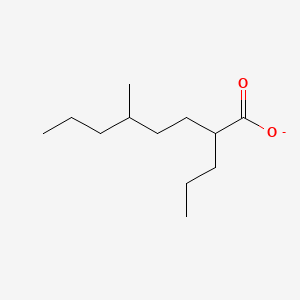
5-Methyl-2-propyloctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-propyloctanoate is an organic compound with the molecular formula C12H24O2 It is an ester, which is a class of compounds commonly used in various industrial applications due to their pleasant odors and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-propyloctanoate typically involves the esterification of 5-methyl-2-propyloctanoic acid with an alcohol, such as methanol or ethanol. The reaction is catalyzed by an acid, commonly sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-2-propyloctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield 5-methyl-2-propyloctanoic acid and the corresponding alcohol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by a base such as sodium methoxide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Transesterification: Sodium methoxide, methanol, reflux conditions.
Major Products Formed:
Hydrolysis: 5-Methyl-2-propyloctanoic acid and the corresponding alcohol.
Reduction: 5-Methyl-2-propyloctanol.
Transesterification: A new ester and the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-propyloctanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the fragrance and flavor industries due to its pleasant odor and stability.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-propyloctanoate in biological systems is not fully understood. it is believed to interact with cellular membranes and proteins, potentially altering their function. The ester group can undergo hydrolysis in vivo, releasing the corresponding acid and alcohol, which may exert biological effects through various pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl propionate: An ester with a similar structure but different chain length.
Ethyl butanoate: Another ester used in the fragrance industry with a fruity odor.
Isopropyl acetate: A commonly used ester in solvents and fragrances.
Uniqueness: 5-Methyl-2-propyloctanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar esters like methyl propionate and ethyl butanoate results in different solubility and volatility characteristics, making it suitable for specific applications in the fragrance and flavor industries.
Eigenschaften
Molekularformel |
C12H23O2- |
|---|---|
Molekulargewicht |
199.31 g/mol |
IUPAC-Name |
5-methyl-2-propyloctanoate |
InChI |
InChI=1S/C12H24O2/c1-4-6-10(3)8-9-11(7-5-2)12(13)14/h10-11H,4-9H2,1-3H3,(H,13,14)/p-1 |
InChI-Schlüssel |
YANAHOHOEGUVSH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(C)CCC(CCC)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


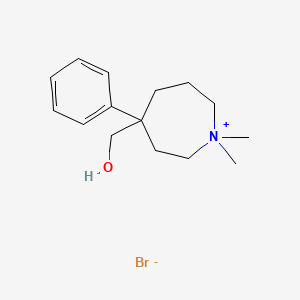

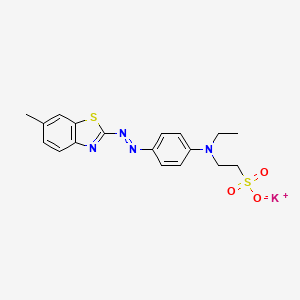

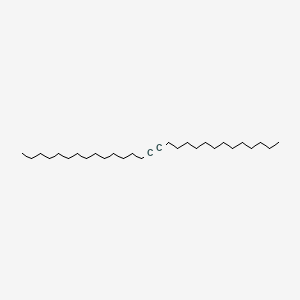
![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)
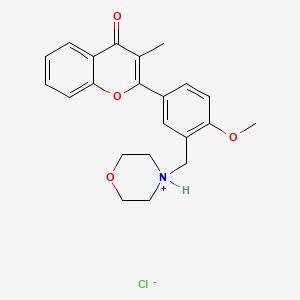
![Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13772125.png)
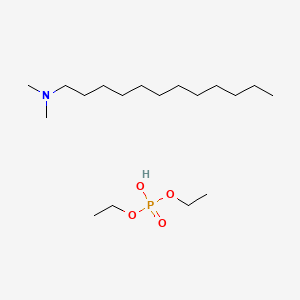
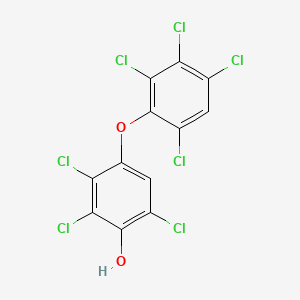
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
